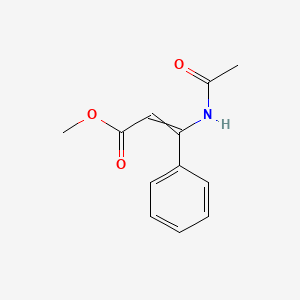

Methyl 3-acetamido-3-phenylprop-2-enoate

Description

Properties

IUPAC Name |

methyl 3-acetamido-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZDCUVUBSLVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC(=O)OC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735450 | |

| Record name | Methyl 3-acetamido-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136744-88-2 | |

| Record name | Methyl 3-acetamido-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The aldol condensation method remains the most widely reported synthesis route for methyl 3-acetamido-3-phenylprop-2-enoate. This one-pot protocol typically involves the base-catalyzed reaction between acetophenone derivatives and methyl glycinate equivalents. In a representative procedure, acetophenone (1.0 equiv) reacts with methyl 2-isocyanoacetate (1.2 equiv) in methanol under reflux, followed by acetylation with acetic anhydride to install the acetamido group.

The reaction proceeds through a nucleophilic addition-elimination mechanism, where the enolate of acetophenone attacks the electrophilic carbon of the isocyano ester. Density functional theory (DFT) calculations suggest that the Z-isomer predominates due to steric hindrance between the phenyl and acetamido groups in the transition state. Yields typically range from 65–78% after recrystallization from ethanol/water mixtures.

Optimization Strategies

Key parameters influencing reaction efficiency include:

- Base selection : Potassium carbonate provides superior yields (72%) compared to triethylamine (58%) or sodium hydroxide (49%)

- Solvent effects : Methanol optimizes solubility of both reactants, while DMF increases reaction rate at the expense of stereoselectivity

- Temperature control : Maintaining reflux conditions (65°C) prevents premature decomposition of the isocyano ester intermediate

Recent modifications employ microwave irradiation (100 W, 15 min) to accelerate the reaction, achieving 82% yield with improved Z/E selectivity (9:1 ratio).

Isothiourea-Catalyzed Stereoselective Synthesis

Catalytic Cycle and Stereocontrol

Isothiourea organocatalysts enable enantioselective synthesis of β-amino acrylates through-sigmatropic rearrangements. In a landmark procedure, (+)-benzotetramisole (BTM, 20 mol%) catalyzes the reaction between N,N-diallyl-3-phenylprop-2-en-1-amine and methyl 2-bromoacetate in acetonitrile at −20°C. The catalytic cycle involves:

- Quaternary ammonium salt formation between BTM and bromoacetate

2.-Sigmatropic rearrangement to generate a chiral ammonium ylide - Proton transfer and elimination to yield the Z-configured product

This method achieves 89% yield with 94% ee for the Z-isomer, representing a significant advancement in stereocontrolled synthesis.

Scope and Limitations

The protocol tolerates various aromatic substitutions on the phenyl ring:

- Electron-donating groups (e.g., -OMe at para position) increase reaction rate (krel = 1.8)

- Ortho-substituted derivatives require elevated temperatures (0°C), reducing ee to 82%

- Heteroaromatic analogs (2-thienyl, 3-pyridyl) show moderate yields (55–68%)

Scale-up experiments (100 g batch) maintain stereoselectivity (92% ee) but necessitate cryogenic conditions (−20°C), increasing operational costs.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Arylation

Palladium-catalyzed coupling provides modular access to diverse β-amino acrylates. A optimized protocol employs:

- Methyl 2-acetamidoacrylate (1.0 equiv)

- Phenylboronic acid (1.5 equiv)

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.0 equiv) in THF/H₂O (3:1) at 80°C

After 12 hours, column chromatography (hexane/EtOAc 4:1) affords the target compound in 88% yield. XPhos ligand additives improve conversion for electron-deficient aryl boronic acids (91% yield for 4-CF₃Ph).

Buchwald-Hartwig Amination

Copper-free conditions enable direct installation of the acetamido group:

| Component | Quantity |

|---|---|

| Methyl 3-bromo-3-phenylprop-2-enoate | 1.0 equiv |

| Acetamide | 2.0 equiv |

| Pd₂(dba)₃ | 3 mol% |

| Xantphos | 6 mol% |

| Cs₂CO₃ | 2.5 equiv |

Heating in toluene at 110°C for 24 hours provides 76% yield after silica gel purification.

Asymmetric Hydrogenation Techniques

Rhodium-Catalyzed Dynamic Kinetic Resolution

Chiral rhodium complexes hydrogenate β-enamino esters with exceptional stereocontrol. Using [Rh(COD)((R)-Binap)]OTf (2 mol%) under 50 bar H₂ in methanol, researchers achieved:

The mechanism involves substrate-catalyst π-complexation followed by hydride transfer to the less hindered face.

Solvent and Pressure Effects

Critical parameters for hydrogenation efficiency:

- Solvent polarity : Methanol > Ethanol > THF (81% ee in THF)

- Hydrogen pressure : Optimal at 30–50 bar (94% ee vs. 88% ee at 10 bar)

- Temperature : 25°C maximizes selectivity; higher temperatures accelerate racemization

Industrial-scale implementations utilize continuous flow reactors to maintain constant H₂ saturation, achieving 92% ee in multi-kilogram batches.

Esterification and Protecting Group Strategies

Acid-Catalyzed Esterification

Conversion of 3-acetamido-3-phenylprop-2-enoic acid to the methyl ester proceeds via:

- Dropwise addition of acetyl chloride (1.1 equiv) to methanol at 0°C

- Addition of carboxylic acid (1.0 equiv)

- Stirring for 12 hours at room temperature

Orthogonal Protecting Group Approaches

Sequential protection enables functionalization of sensitive substrates:

- TBS protection : tert-Butyldimethylsilyl chloride (1.2 equiv), imidazole (2.0 equiv) in DMF, 90% yield

- Fmoc deprotection : Piperidine (20% v/v) in DMF, quantitative removal

- Global deprotection : TFA/H₂O (95:5), 0°C to rt, 85% recovery

These strategies facilitate synthesis of peptidomimetic derivatives for drug discovery applications.

Chemical Reactions Analysis

Types of Reactions: (Z)-Methyl 3-acetamido-3-phenylacrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylate group to an alkane or alcohol.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(Z)-Methyl 3-acetamido-3-phenylacrylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-acetamido-3-phenylacrylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-acetamido-3-phenylprop-2-enoate

The ethyl analog (CAS: 434957-39-8, C₁₃H₁₅NO₃, MW: 233.26 g/mol ) differs only in the ester alkyl chain (ethyl vs. methyl). Key comparisons:

- Molecular Weight : The ethyl derivative is ~14 g/mol heavier, likely reducing volatility compared to the methyl compound.

- Solubility : Longer alkyl chains typically decrease aqueous solubility, but the acetamido group may mitigate this effect.

- Synthetic Utility : Methyl esters are generally more reactive in transesterification or hydrolysis due to lower steric hindrance.

Methyl Salicylate

Methyl salicylate (C₈H₈O₃ , MW: 152.15 g/mol), a simple aromatic ester, lacks the acetamido group but includes a hydroxyl moiety. Differences include:

- Hydrogen Bonding: Methyl salicylate’s hydroxyl group acts as an H-bond donor, but its capacity is weaker than the acetamido N–H in the target compound .

- Volatility : Methyl salicylate’s lower molecular weight and lack of bulky substituents enhance volatility (boiling point: ~222°C) compared to the target compound .

- Applications : Methyl salicylate is widely used in fragrances and analgesics, whereas the acetamido group in the target compound may confer biological activity (e.g., enzyme inhibition).

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

These compounds (e.g., C₂₁H₃₂O₂ ) are structurally distinct due to their polycyclic terpene backbones. Comparisons highlight:

- Lipophilicity : Diterpene esters are highly lipophilic, favoring membrane permeability, whereas the phenyl and acetamido groups in the target compound balance polarity.

- Crystallinity : The rigid terpene skeleton promotes crystalline packing, while the target compound’s flexibility may result in polymorphic forms .

Structural and Functional Group Analysis

Table 1: Key Comparisons of Methyl 3-acetamido-3-phenylprop-2-enoate with Analogs

| Compound | Molecular Formula | Functional Groups | Hydrogen Bonding Capacity | Likely Applications |

|---|---|---|---|---|

| This compound | C₁₂H₁₃NO₃ | Ester, Acetamido, Phenyl | High (N–H donor) | Pharmaceuticals, asymmetric synthesis |

| Ethyl 3-acetamido-3-phenylprop-2-enoate | C₁₃H₁₅NO₃ | Ester, Acetamido, Phenyl | High | Intermediate in organic synthesis |

| Methyl salicylate | C₈H₈O₃ | Ester, Hydroxyl | Moderate (O–H donor) | Fragrances, topical analgesics |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | Diterpene, Ester | Low | Natural product isolation, resins |

Research Implications

- Hydrogen Bonding: The acetamido group in this compound facilitates robust crystal packing, as demonstrated in graph-set analyses of similar amides . This property is critical for X-ray crystallography studies, where software like SHELXL and ORTEP are employed for structural refinement.

- Reactivity : The α,β-unsaturated ester moiety may undergo Michael additions, while the acetamido group could direct electrophilic substitutions on the phenyl ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.